N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide
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Overview
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a quinazolinone moiety, and a benzamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the quinazolinone moiety, and finally, the coupling of these intermediates with a benzamide derivative. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione
- 2,7-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione
Uniqueness
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide stands out due to its unique combination of a thiazole ring, quinazolinone moiety, and benzamide group. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16N4O2S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C20H16N4O2S/c1-12-13(2)27-20(22-12)23-18(25)14-7-9-15(10-8-14)24-11-21-17-6-4-3-5-16(17)19(24)26/h3-11H,1-2H3,(H,22,23,25) |
InChI Key |
OSZUPHLAJOIOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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